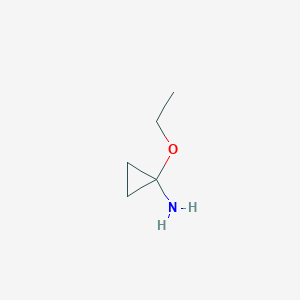

1-Ethoxycyclopropan-1-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethoxycyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-7-5(6)3-4-5/h2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQCYLOWQRCYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide: Physical and Chemical Properties of 1-Ethoxycyclopropan-1-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In the realm of modern medicinal chemistry and diversity-oriented synthesis, the cyclopropane ring serves as a critical bioisostere for alkenes and gem-dimethyl groups, offering enhanced metabolic stability and conformational restriction[1]. Among the most synthetically valuable, yet chemically delicate, cyclopropane building blocks is 1-ethoxycyclopropan-1-amine (often handled as its hydrochloride salt, CAS: 58939-48-3).

Characterized by a geminally diheteroatom-substituted cyclopropane ring, this compound is essentially a masked cyclopropanone. As a Senior Application Scientist, I frequently encounter the challenge of handling such cyclic hemiaminal ether equivalents. This whitepaper systematically deconstructs the physicochemical properties, structural stability, and validated synthetic methodologies of 1-ethoxycyclopropan-1-amine, providing a robust framework for its application in advanced drug discovery pipelines.

Physicochemical Profiling & Structural Stability

The free base of 1-ethoxycyclopropan-1-amine is highly labile. The presence of both an electron-donating ethoxy group and a primary amine on a highly strained three-membered ring creates a strong thermodynamic driving force for ring-opening or hydrolysis[2]. Consequently, isolation of the free base inevitably leads to polymerization or degradation into propanamides.

To circumvent this, the compound is universally synthesized, stored, and utilized as the hydrochloride salt . Protonation of the amine prevents lone-pair donation, thereby shutting down the primary mechanism of ethoxy expulsion and subsequent ring collapse.

Quantitative Data Summary

| Property | Value / Specification |

| Chemical Name | 1-Ethoxycyclopropan-1-amine hydrochloride |

| CAS Number | 58939-48-3 |

| Molecular Formula | C₅H₁₁NO · HCl |

| Molecular Weight | 137.61 g/mol (Salt); 101.15 g/mol (Free Base) |

| Physical Form | White to Yellow Solid |

| Storage Temperature | 2–8 °C (Refrigerated) |

| InChI Key | GVKBESBSOODNQP-UHFFFAOYSA-N |

| Safety Profile | H302, H315, H319, H335 (Irritant / Harmful if swallowed) |

Data compiled from standardized chemical inventories.

Mechanistic Synthesis Pathways

While nucleophilic addition of amines to cyclopropanone ethyl hemiacetal is possible[3], it often results in over-alkylation and poor yields for primary amines. The most authoritative and reliable method for synthesizing 1-ethoxycyclopropan-1-amine is the photochemical ring contraction of 2-ethoxypyrrolin-5-one[4].

The Photochemical Ring Contraction Workflow

Caption: Photochemical synthesis workflow of 1-ethoxycyclopropan-1-amine hydrochloride.

Mechanistic Rationale: Irradiation of the pyrrolinone induces a Norrish Type I α-cleavage. The resulting diradical undergoes rapid structural reorganization, extruding or migrating to form the highly reactive 1-ethoxycyclopropyl isocyanate[5]. By conducting this reaction in the presence of tert-butanol, the isocyanate is immediately trapped to form a stable Boc-protected intermediate (tert-butyl N-(1-ethoxycyclopropyl)carbamate)[4]. The bulky Boc group prevents nucleophilic attack by any trace amine, suppressing unwanted urea byproducts.

Validated Experimental Protocol

The following protocol is a self-validating system adapted from classical Organic Syntheses procedures[5]. Every step contains built-in analytical checkpoints to ensure the integrity of the highly strained cyclopropane intermediate.

Step 1: Photochemical Irradiation & Trapping

-

Preparation: Equip a cylindrical irradiation vessel with a magnetic stirring bar, a water-jacketed quartz immersion well, and an inert gas inlet (Argon preferred).

-

Reagents: Charge the vessel with 6.26 g (49.3 mmol) of redistilled 2-ethoxypyrrolin-5-one and 180 mL of dry tert-butyl alcohol[5].

-

Causality Note: The alcohol must be strictly anhydrous to prevent the isocyanate intermediate from hydrolyzing into an unstable carbamic acid.

-

-

Degassing: Bubble Argon through the solution for 15 minutes to remove dissolved oxygen, which can quench the excited triplet state of the pyrrolinone.

-

Irradiation: Irradiate the stirred solution using a 450-watt medium-pressure mercury lamp.

-

Critical Hardware Choice: Use a Vycor glass sleeve . Vycor filters out wavelengths below ~220 nm, preventing secondary photodecomposition of the cyclopropane product while allowing the ~254 nm light required for the Norrish Type I cleavage[5].

-

-

Validation Checkpoint: Monitor the reaction via IR spectroscopy. The starting material exhibits a strong C=O stretch at ~1754 cm⁻¹. The reaction is complete when this band disappears, replaced by the carbamate bands[5].

Step 2: Acidic Deprotection to the Hydrochloride Salt

-

Solvent Removal: Concentrate the tert-butyl N-(1-ethoxycyclopropyl)carbamate under reduced pressure.

-

Deprotection: Dissolve the crude carbamate in anhydrous diethyl ether and cool to 0 °C. Slowly bubble anhydrous HCl gas into the solution.

-

Causality Note: Aqueous acid (like standard HCl solutions) must be strictly avoided. Water will rapidly hydrolyze the ethoxy group of the newly formed amine, destroying the product[2].

-

-

Isolation: The 1-ethoxycyclopropan-1-amine hydrochloride will precipitate as a white/yellow solid. Filter under a blanket of Argon, wash with cold anhydrous ether, and store immediately at 2–8 °C.

Reactivity Profile and Applications in Drug Discovery

1-Ethoxycyclopropan-1-amine is highly valued not as a final therapeutic agent, but as a sophisticated synthetic precursor. Its primary utility lies in its controlled degradation and functionalization.

Caption: Hydrolytic degradation pathway and synthetic utility of 1-ethoxycyclopropan-1-amine.

Diversity-Oriented Synthesis

The compound serves as a linchpin in diversity-oriented synthesis (DOS) for generating stereopure cyclopropane building blocks[1]. By utilizing the amine as a functional handle, medicinal chemists can append various pharmacophores.

Synthesis of Coprine

A classic application of this compound is its use as a direct precursor to 1-aminocyclopropanol . When 1-ethoxycyclopropan-1-amine (or its Boc-protected precursor) is subjected to controlled aqueous hydrolysis, it yields 1-aminocyclopropanol[2]. This intermediate is the critical structural core required for the total synthesis of Coprine , a naturally occurring alkaloid found in Coprinopsis atramentaria mushrooms, known for its potent inhibition of aldehyde dehydrogenase[2][4].

References

- 1-ETHOXYCYCLOPROPANAMINE HYDROCHLORIDE | 58939-48-3 - Sigma-Aldrich -

- Cyclopropanol, 1-ethoxy - Organic Syntheses -

- Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC (NIH) -

- Organic Syntheses Collective Volume 6 - Scribd -

- photochemical ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone deriv

- Working with Hazardous Chemicals - Organic Syntheses -

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Ethoxycyclopropan-1-amine

Abstract

1-Ethoxycyclopropan-1-amine is a unique small molecule featuring a strained cyclopropane ring substituted with both an electron-donating amino group and an ethoxy group on the same carbon atom. This geminal substitution pattern gives rise to intriguing electronic and steric properties, making it a molecule of significant interest for researchers in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of the proposed molecular structure, bonding characteristics, a plausible synthetic pathway, predicted spectroscopic signature, and anticipated reactivity of 1-ethoxycyclopropan-1-amine. The content is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of this novel chemical entity, grounded in established principles of physical organic chemistry and supported by data from analogous systems.

Introduction to Cyclopropylamines

Cyclopropylamines are a class of organic compounds that incorporate the cyclopropyl moiety, a three-membered carbocycle, directly attached to a nitrogen atom. The unique structural and electronic features of the cyclopropane ring impart distinct chemical properties to these molecules. The inherent ring strain, with C-C-C bond angles of approximately 60°, leads to C-C bonds with significant p-character, often described by the Walsh model.[1] This feature makes the cyclopropane ring susceptible to ring-opening reactions, a characteristic that is modulated by the nature of the substituents on the ring.[2]

The presence of an amino group further influences the reactivity of the cyclopropane ring. The nitrogen atom acts as an electron donor, which can facilitate and direct ring-opening reactions.[3] This combination of a strained ring and an electron-donating group makes cyclopropylamines valuable synthetic intermediates.[4] Furthermore, the cyclopropylamine motif is a prevalent structural unit in a variety of biologically active compounds and pharmaceutical drugs.[5]

This guide focuses on a specific, less-explored derivative, 1-ethoxycyclopropan-1-amine. The geminal arrangement of an amino and an ethoxy group on the cyclopropane ring is expected to create a "donor-acceptor" (or more accurately, a "donor-donor/acceptor") system that significantly influences the molecule's stability, conformation, and reactivity.

Proposed Synthesis of 1-Ethoxycyclopropan-1-amine

The proposed synthesis involves the reaction of 1-ethoxycyclopropanol with an aminating agent, such as ammonia or a protected amine, under conditions that favor the formation of the corresponding aminal, which upon workup would yield the desired primary amine.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-Ethoxycyclopropanol

This procedure is adapted from known methods for the preparation of cyclopropanone hemiacetals.[6]

-

To a solution of ethyl 3-chloropropanoate in anhydrous diethyl ether, add sodium metal and a catalytic amount of chlorotrimethylsilane.

-

Reflux the mixture to promote the formation of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane.

-

After the reaction is complete, carefully quench the reaction with methanol. This will cleave the silyl ether and generate 1-ethoxycyclopropanol.

-

Purify the 1-ethoxycyclopropanol by distillation under reduced pressure.

Step 2: Amination of 1-Ethoxycyclopropanol

This proposed step is based on the known reactivity of cyclopropanone and its hemiacetals with amines.[6][7]

-

Dissolve 1-ethoxycyclopropanol in a suitable solvent, such as ethanol.

-

Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution. Alternatively, a solution of ammonia in ethanol can be used.

-

Allow the reaction to stir at room temperature in a sealed vessel until the consumption of the starting material is observed (monitored by TLC or GC).

-

Upon completion, carefully remove the solvent and excess ammonia under reduced pressure.

-

The resulting crude product, 1-ethoxycyclopropan-1-amine, can then be purified by distillation or chromatography.

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. infoscience.epfl.ch [infoscience.epfl.ch]

- 4. pure.mpg.de [pure.mpg.de]

- 5. Powerful new method to build key chemical structures found in medicines and insecticides | Department of Chemistry [chem.ox.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. web.mnstate.edu [web.mnstate.edu]

Spectroscopic Characterization of 1-Ethoxycyclopropan-1-amine: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 1-ethoxycyclopropan-1-amine. As a molecule of interest in synthetic chemistry and drug discovery, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification and quality control. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions herein are based on established principles of spectroscopy and data from structurally analogous compounds.

Introduction to 1-Ethoxycyclopropan-1-amine and its Spectroscopic Profile

1-Ethoxycyclopropan-1-amine is a unique small molecule featuring a strained cyclopropane ring substituted with both an amine and an ethoxy group at the same carbon atom. This geminal substitution pattern is expected to give rise to distinct spectroscopic signatures. The cyclopropane ring, with its unique electronic properties, along with the electronegative nitrogen and oxygen atoms, will influence the chemical environment of the constituent atoms, leading to characteristic shifts and absorption bands in its spectra. This guide will delve into the anticipated NMR, IR, and MS data, providing a foundational reference for researchers working with this or related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 1-ethoxycyclopropan-1-amine, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the number of different types of protons and their connectivity. The key proton environments in 1-ethoxycyclopropan-1-amine are the cyclopropyl protons, the protons of the ethoxy group, and the amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 1.5 - 2.5 | Broad singlet | 2H |

| -OCH₂CH₃ | 3.4 - 3.7 | Quartet | 2H |

| -OCH₂CH ₃ | 1.1 - 1.3 | Triplet | 3H |

| Cyclopropyl-H | 0.5 - 1.0 | Multiplet | 4H |

Expertise & Experience: The broadness of the amine proton signal is a common phenomenon due to quadrupolar relaxation of the nitrogen nucleus and chemical exchange with residual water or other protic species. The chemical shifts of the ethoxy group are influenced by the electronegative oxygen atom, causing a downfield shift of the adjacent methylene protons. The cyclopropyl protons are expected to appear in the highly shielded upfield region of the spectrum, a characteristic feature of cyclopropane rings.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C -NH₂/OEt | 55 - 65 |

| -OC H₂CH₃ | 60 - 70 |

| -OCH₂C H₃ | 15 - 20 |

| C H₂ (cyclopropyl) | 10 - 20 |

Expertise & Experience: The quaternary carbon of the cyclopropane ring, bonded to both nitrogen and oxygen, is expected to be the most downfield of the cyclopropyl carbons due to the combined electron-withdrawing effects of these heteroatoms. The methylene carbons of the cyclopropane ring will be significantly more shielded.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Dissolve 5-10 mg of purified 1-ethoxycyclopropan-1-amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

The choice of solvent is critical; CDCl₃ is a good first choice for general solubility and a clean spectral window.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a spectrometer with a field strength of 400 MHz or higher for better resolution.

-

Typical parameters include a spectral width of 0-12 ppm, a 30° pulse angle, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay (2-5 seconds) to ensure all carbon signals are observed.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Logical Workflow for NMR Analysis

Caption: Workflow for NMR Analysis of 1-Ethoxycyclopropan-1-amine.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-ethoxycyclopropan-1-amine is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the ether, and the C-H bonds of the cyclopropane ring and the ethyl group.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C-H Stretch (sp³ CH) | 2850 - 3000 | Strong |

| N-H Bend (scissoring) | 1590 - 1650 | Medium |

| C-O Stretch (ether) | 1050 - 1150 | Strong |

Authoritative Grounding & Comprehensive References: The presence of two bands in the N-H stretching region is a hallmark of a primary amine[1][2]. The C-O stretching vibration of aliphatic ethers typically appears as a strong band in the 1050-1150 cm⁻¹ region[2][3].

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, a solution in a suitable solvent (e.g., CCl₄ or CHCl₃) can be prepared and analyzed in a solution cell.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 101, corresponding to the molecular weight of 1-ethoxycyclopropan-1-amine (C₅H₁₁NO). According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight[4].

-

Major Fragmentation Pathways: The primary fragmentation is expected to be driven by the cleavage of bonds adjacent to the heteroatoms (α-cleavage).

| m/z | Proposed Fragment | Fragmentation Pathway |

| 86 | [M - CH₃]⁺ | Loss of a methyl radical |

| 72 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 56 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 44 | [CH₂=NH₂]⁺ | α-cleavage adjacent to the amine |

Trustworthiness: The fragmentation patterns of amines and ethers are well-established. Alpha-cleavage is a common fragmentation pathway for both functional groups, leading to the formation of stable carbocations or iminium ions[4][5][6][7].

Proposed Fragmentation Pathway

Caption: Proposed Mass Spectrometry Fragmentation of 1-Ethoxycyclopropan-1-amine.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

-

Ionization:

-

Utilize an appropriate ionization technique. Electron Ionization (EI) is a common choice for volatile compounds and will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization method that will likely produce a prominent protonated molecule [M+H]⁺ at m/z = 102.

-

-

Mass Analysis:

-

Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

-

Data Interpretation:

-

Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

-

Conclusion

The spectroscopic data presented in this guide provide a robust predictive framework for the characterization of 1-ethoxycyclopropan-1-amine. By combining the insights from NMR, IR, and MS, researchers can confidently identify this novel compound and assess its purity. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This guide serves as a valuable resource for scientists engaged in the synthesis and application of this and related small molecules.

References

-

Scribd. Mass Spectrometry Fragmentation Patterns. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

ACS Publications. Mass spectrometry in structural and stereochemical problems. CXLI. Electron-impact induced fragmentations and rearrangements of trimethylsilyl ethers, amines and sulfides. [Link]

-

OpenOChem Learn. MS Fragmentation. [Link]

-

The Journal of Physical Chemistry. Substituent effects. VII. Carbon-13 nuclear magnetic resonance of substituted cyclopropanes. [Link]

-

YouTube. Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. [Link]

-

ACS Publications. Substituent effects. VII. Carbon-13 nuclear magnetic resonance of substituted cyclopropanes. [Link]

-

Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

UCLA. INFRARED SPECTROSCOPY (IR). [Link]

-

Reddit. 1H-NMR of Cyclopropylamine HCl salt : r/OrganicChemistry. [Link]

-

The Royal Society of Chemistry. Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. [Link]

-

DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

-

Oregon State University. 1H NMR Chemical Shifts. [Link]

-

huscap. Identification of Cyclopropane Formation in the Biosyntheses of Hormaomycins and Belactosins : Sequential Nitration and. [Link]

-

Mol-Instincts. 1-ethoxycyclopropanol - C5H10O2, density, melting point, boiling point, structural formula, synthesis. [Link]

- Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

ACS Publications. Cyclopropanone Reactions of 1-Ethoxycyclopropyl Alcohol and Acetate1. [Link]

-

PubChemLite. Ethoxycyclopropane (C5H10O). [Link]

-

SpectraBase. 1-Ethoxypropan-2-ol. [Link]

-

Academia.edu. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. [Link]

-

PubChem. 1-Ethylcyclopropane-1-thiol | C5H10S | CID 91317648. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

- 5. scribd.com [scribd.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

Thermodynamic Stability and Synthetic Utility of 1-Ethoxycyclopropan-1-amine: A Technical Guide

Executive Summary

1-Ethoxycyclopropan-1-amine is a highly specialized, strained hemiaminal ether. It serves as a critical intermediate in the synthesis of cyclopropanone derivatives, biologically active alkaloids like coprine, and novel pharmaceutical building blocks. Due to the massive Baeyer strain of the three-membered ring coupled with the geminal diheteroatom substitution, the thermodynamic stability of this molecule is inherently compromised. This whitepaper explores the structural energetics, degradation kinetics, and self-validating synthetic protocols required to handle this transient species in drug development.

Thermodynamic Profile & Structural Energetics

The instability of 1-ethoxycyclopropan-1-amine is driven by two primary thermodynamic forces that act synergistically to promote decomposition:

-

Baeyer Ring Strain : The cyclopropane ring possesses approximately 27.5 kcal/mol of strain energy. This is due to the severe deviation of the internal C-C-C bond angles (60°) from the ideal sp3 tetrahedral angle (109.5°).

-

Hemiaminal Ether Cleavage : The presence of an ethoxy group ( −OCH2CH3 ) and an amine group ( −NH2 ) on the same carbon (C1) creates a strong thermodynamic driving force for the expulsion of one heteroatom. The lone pairs on the nitrogen and oxygen atoms experience stereoelectronic repulsion (the anomeric effect).

Expert Insight on Causality : Expulsion of ethanol or ammonia yields a transient cyclopropaniminium ion or cyclopropanone, respectively. The formation of the C=O or C=N π -bond provides the necessary energy to overcome the activation barrier for subsequent ring-opening, relieving the 27.5 kcal/mol of Baeyer strain. As a free base, 1-ethoxycyclopropan-1-amine is a transient species. However, conversion to its hydrochloride salt protonates the amine, eliminating the nitrogen lone pair's ability to participate in "push-pull" elimination. This simple acid-base manipulation shifts the molecule from a transient intermediate to a bench-stable solid.

Mechanistic Pathways of Degradation

When the free base is exposed to aqueous media or thermal stress, it undergoes rapid degradation. The primary pathways are either acid-catalyzed elimination of ethanol to form a reactive cyclopropaniminium ion, or hydrolysis to cyclopropanone, which subsequently polymerizes or undergoes nucleophilic ring-opening [1].

Mechanistic degradation pathways of 1-ethoxycyclopropan-1-amine.

Quantitative Stability Data

The thermodynamic stability of cyclopropanone derivatives varies drastically based on the C1 substituents. The table below summarizes the stability profiles of relevant analogs to guide experimental design.

| Compound | Ring Strain (kcal/mol) | Half-life (aq, pH 7, 25°C) | Primary Degradation Pathway | Storage Conditions |

| Cyclopropanone | ~27.5 | < 1 min | Hydration / Oligomerization | In situ generation only |

| Cyclopropanone hydrate | ~27.5 | Hours | Ring-opening | Sub-zero, organic solvent |

| 1-Aminocyclopropanol | ~27.5 | Minutes | Deamination to cyclopropanone | In situ generation only |

| 1-Ethoxycyclopropan-1-amine | ~27.5 | Minutes to Hours | Elimination of EtOH / Ring-opening | Neat at -20°C (transient) |

| 1-Ethoxycyclopropan-1-amine HCl | ~27.5 | > 6 Months | Stable as salt | Room temp, desiccated |

Experimental Methodology: Synthesis & Isolation

The most reliable and stereoselective method for synthesizing the 1-ethoxycyclopropylamine core is the photochemical ring contraction of 2-ethoxypyrrolin-5-ones, originally detailed in1 [1].

Photochemical synthesis workflow for 1-ethoxycyclopropan-1-amine.

Step-by-Step Protocol: Photochemical Synthesis & Deprotection

System Self-Validation : This protocol is designed to be self-validating. The transformation from a planar pyrrolinone to a highly strained cyclopropane ring results in a dramatic shift in the 1H NMR spectrum. The disappearance of the vinylic protons and the emergence of highly shielded cyclopropyl protons ( δ 0.80–1.15 ppm) provide immediate, definitive proof of successful ring contraction.

-

Preparation of the Photochemical Reaction Mixture :

-

Charge a three-necked, cylindrical quartz irradiation vessel with 2-ethoxypyrrolin-5-one (1.0 equiv) and dry tert-butyl alcohol (0.25 M concentration).

-

Causality: tert-butyl alcohol acts as both the solvent and the nucleophile that traps the intermediate isocyanate formed during the photochemical Wolff-type rearrangement, yielding the Boc-protected amine directly.

-

-

Degassing :

-

Purge the solution by bubbling dry argon or nitrogen for 15 minutes.

-

Causality: Oxygen must be rigorously excluded to prevent unwanted photo-oxidation pathways and triplet-state quenching.

-

-

Irradiation :

-

Irradiate the stirred solution using a 450-W medium-pressure mercury lamp equipped with a Vycor glass filter.

-

Maintain the reaction temperature at 25°C using a water-jacketed immersion well.

-

Validation Check: Monitor the reaction via IR spectroscopy (disappearance of the 1754 cm −1 C=O stretch of the pyrrolinone) or TLC until the starting material is entirely consumed.

-

-

Isolation of the Protected Intermediate :

-

Evaporate the solvent under reduced pressure. Purify the residue via short-path distillation to yield tert-butyl N-(1-ethoxycyclopropyl)carbamate.

-

-

Deprotection to the Hydrochloride Salt :

-

Dissolve the carbamate in anhydrous diethyl ether and cool to 0°C.

-

Introduce anhydrous HCl gas (or a standardized solution of HCl in dioxane).

-

Causality: Anhydrous conditions are critical. The presence of water would lead to the rapid hydrolysis of the hemiaminal ether to cyclopropanone and subsequent ring-opening.

-

Filter the resulting white precipitate under an inert atmosphere to isolate 1-ethoxycyclopropan-1-amine hydrochloride.

-

Applications in Drug Development

Understanding the thermodynamic instability of 1-ethoxycyclopropan-1-amine is crucial for its application in pharmacology and synthetic chemistry.

-

Aldehyde Dehydrogenase (ALDH) Inhibition : The free amine is a structural analog to the active metabolite of coprine (1-aminocyclopropanol). In vivo, these hemiaminals hydrolyze to cyclopropanone hydrate, which acts as a potent, irreversible suicide inhibitor of ALDH. This mechanism is the basis for the "Antabuse" effect observed in 2 and has implications for designing active-site-directed enzyme inhibitors [2].

-

Cyclopropanone Surrogates in Cross-Coupling : Because free cyclopropanone is too unstable for routine benchwork, hemiaminals like 1-ethoxycyclopropan-1-amine (and related pyrazole adducts) serve as stable surrogates. Under controlled catalytic conditions (e.g., 3 or 4 catalysis), the hemiaminal undergoes oxidative deconstruction to form β -carboxylic radicals. This allows for the divergent synthesis of complex pharmaceutical scaffolds, such as pyrroloindolones and β -fluoroamides[3, 4].

References

- Source: orgsyn.

- Source: acs.

- Source: nih.gov (PMC)

- Source: nih.gov (PMC)

Sources

The Chemistry and Biology of 1-Ethoxycyclopropan-1-amine: From Mushroom Toxins to Synthetic Building Blocks

Executive Summary

The intersection of natural product isolation and synthetic organic chemistry frequently yields molecular building blocks of profound utility. 1-Ethoxycyclopropan-1-amine (CAS: 58939-48-3) is a prime example of this synergy. Originally conceptualized to solve the synthetic instability of 1-aminocyclopropanol—the active pharmacophore of the mushroom toxin coprine—this compound has evolved into a critical cyclopropanone equivalent. This whitepaper provides an in-depth technical analysis of the discovery, pharmacological context, and step-by-step synthesis of 1-ethoxycyclopropan-1-amine, offering researchers a comprehensive guide to its utility in modern drug development.

The Biological Imperative: Coprine and the "Antabuse" Effect

The historical impetus for synthesizing 1-ethoxycyclopropan-1-amine stems from mycology and toxicology. The inky cap mushroom (Coprinopsis atramentaria) contains a unique mycotoxin known as coprine (N5-(1-hydroxycyclopropyl)-L-glutamine) [1]. When ingested alongside ethanol, coprine induces "Coprinus syndrome," characterized by severe facial flushing, nausea, and palpitations—an effect virtually identical to the anti-alcoholism drug disulfiram (Antabuse).

Pharmacologically, coprine is a prodrug. Upon ingestion, it undergoes enzymatic hydrolysis to release 1-aminocyclopropanol . This highly unstable intermediate rapidly deaminates and converts into cyclopropanone hydrate. The hydrate acts as a potent, reversible covalent inhibitor of aldehyde dehydrogenase (ALDH) by reacting with a critical cysteine thiol in the enzyme's active site, forming a thiohemiketal [4]. This blockade halts ethanol metabolism at the acetaldehyde stage, leading to toxic accumulation.

Fig 1: Pharmacological pathway of coprine-induced ALDH inhibition.

The Synthetic Challenge: Stabilizing the Cyclopropylamine Core

Following the isolation of coprine by Lindberg, Bergman, and Wickberg in 1975, confirming its structure required total synthesis [2]. However, early attempts to synthesize the crucial 1-aminocyclopropanol fragment by adding ammonia directly to cyclopropanone resulted in dismal yields and rapid degradation.

To bypass this instability, chemists required a stable, distillable synthon that could be safely stored and later unmasked. 1-Ethoxycyclopropan-1-amine was identified as the ideal precursor. By protecting the hydroxyl group as an ethyl ether, the cyclopropane ring is stabilized against spontaneous ring-opening and polymerization, allowing for subsequent N-acylation and controlled deprotection to yield coprine and its analogs.

Mechanistic Pathway of Photochemical Ring Contraction

The breakthrough in synthesizing 1-ethoxycyclopropan-1-amine was the application of a photochemical ring contraction [3]. The synthesis begins with a five-membered heterocycle, 2-ethoxypyrrolin-5-one. When irradiated with ultraviolet light, the molecule undergoes a Norrish Type I-like cleavage. The expulsion of carbon monoxide (or a concerted rearrangement) generates a highly reactive 1-ethoxycyclopropyl isocyanate intermediate.

By conducting this photolysis in the presence of a bulky nucleophile (tert-butyl alcohol), the transient isocyanate is immediately trapped, forming a stable tert-butyl carbamate (Boc-protected amine). This elegant cascade prevents the isocyanate from polymerizing and establishes the fully substituted cyclopropane core in a single step.

Fig 2: Synthetic workflow for 1-ethoxycyclopropan-1-amine via photochemical ring contraction.

Step-by-Step Experimental Methodology

The following protocol is a self-validating system adapted from validated Organic Syntheses procedures [3]. It emphasizes the causality behind each reagent choice to ensure high fidelity and reproducibility.

Step 1: Preparation of Succinimide Silver Salt

-

Objective: Prime the succinimide for O-alkylation rather than N-alkylation.

-

Causality: Succinimide is an ambident nucleophile. Direct alkylation typically occurs at the nitrogen. By forming the silver salt, the hard-soft acid-base (HSAB) principle is leveraged; the silver ion coordinates with the nitrogen, directing the incoming electrophile to the harder oxygen atom.

-

Procedure:

-

Dissolve succinimide (0.292 mol) in absolute ethanol (1.2 L).

-

Add a solution of silver nitrate (0.286 mol) in DMSO (200 mL) in one portion.

-

Dropwise, add 0.400 M sodium ethoxide in ethanol (0.280 mol) over 1.5 hours with vigorous stirring.

-

Validation Checkpoint: An off-white precipitate of the silver salt will form. Filter, wash with ethanol, and dry under vacuum (Yield: 88–94%).

-

Step 2: O-Alkylation to 2-Ethoxypyrrolin-5-one

-

Objective: Synthesize the photoreactive precursor.

-

Causality: Ethyl iodide is utilized in a non-polar, aprotic solvent (chloroform). The massive thermodynamic driving force of this reaction is the precipitation of highly insoluble silver iodide (AgI), which pushes the equilibrium entirely toward the O-alkylated product.

-

Procedure:

-

Suspend succinimide silver salt (0.25 mol) in dry chloroform (295 mL).

-

Add ethyl iodide (0.330 mol) in one portion. Cover the flask with aluminum foil to prevent premature photolysis.

-

Reflux with vigorous stirring for 48 hours.

-

Validation Checkpoint: Cool and filter the yellow AgI precipitate through Celite. Distill the filtrate under reduced pressure (74–82 °C at 0.01 mm Hg) to isolate 2-ethoxypyrrolin-5-one as a faintly yellow oil.

-

Step 3: Photochemical Rearrangement to Carbamate

-

Objective: Execute the ring contraction and trap the intermediate.

-

Causality: tert-Butyl alcohol serves a dual purpose as both solvent and trapping agent. Its steric bulk prevents it from interfering with the photolysis while allowing it to rapidly attack the transient isocyanate, forming a stable Boc-protected amine.

-

Procedure:

-

Charge a quartz immersion well with 2-ethoxypyrrolin-5-one (0.049 mol) and dry tert-butyl alcohol (180 mL).

-

Degas the solution with argon for 15 minutes to prevent photo-oxidation.

-

Irradiate with a 450-watt medium-pressure mercury lamp (Vycor filter) until starting material is consumed.

-

Validation Checkpoint: TLC monitoring should show complete consumption of the enone. Evaporate the solvent to yield tert-butyl N-(1-ethoxycyclopropyl)carbamate.

-

Step 4: Hydrolysis to 1-Ethoxycyclopropan-1-amine Hydrochloride

-

Objective: Unmask the amine.

-

Causality: Anhydrous HCl cleanly cleaves the Boc group, releasing isobutylene and CO₂, leaving the target compound as a highly stable, water-soluble hydrochloride salt.

-

Procedure:

-

Treat the carbamate with anhydrous HCl in diethyl ether or dioxane at 0 °C.

-

Stir for 2 hours, allowing the product to precipitate.

-

Filter and wash with cold ether to yield 1-ethoxycyclopropan-1-amine hydrochloride.

-

Quantitative Data and Spectral Characterization

To ensure rigorous validation of the synthesized intermediates, researchers must cross-reference their analytical data against the established benchmarks summarized in Table 1 [3].

| Compound | Expected Yield | Physical State / B.P. | Key IR Absorptions (cm⁻¹) | Diagnostic ¹H NMR Shifts (CDCl₃, δ ppm) |

| Succinimide Silver Salt | 88–94% | Off-white solid | N/A | N/A |

| 2-Ethoxypyrrolin-5-one | 32–46% | Faint yellow oil (74–82 °C @ 0.01 mmHg) | 1735 (C=O), 1615 (C=N) | 1.40 (t, 3H, CH₃), 4.35 (q, 2H, OCH₂) |

| tert-Butyl N-(1-ethoxycyclopropyl)carbamate | 70–76% | Gummy solid (M.P. 40–42 °C) | 3333 (N-H), 1754 (C=O) | 0.80–1.15 (m, 4H, cyclopropyl) , 1.47 (s, 9H, t-Bu) |

| 1-Ethoxycyclopropan-1-amine HCl | >90% | White crystalline solid | 3000–2800 (NH₃⁺) | 1.0–1.3 (m, 4H, cyclopropyl), 8.5 (br s, 3H, NH₃⁺) |

Table 1: Summary of quantitative yields and spectral validation markers for the synthesis workflow.

Modern Applications in Drug Discovery

Beyond its historical role in elucidating the mechanism of mushroom toxicity, 1-ethoxycyclopropan-1-amine has become a highly prized asset in modern medicinal chemistry. The cyclopropylamine motif is frequently utilized to lock molecular conformations, reduce lipophilicity (LogP), and improve the metabolic stability of drug candidates.

Furthermore, 1-ethoxycyclopropan-1-amine serves as a premier cyclopropanone equivalent . Because free cyclopropanone rapidly polymerizes, utilizing the ethoxy-amine derivative allows chemists to safely introduce the three-membered ring into complex pharmacophores, facilitating the synthesis of novel β-lactams, cyclobutanones, and conformationally restricted amino acids.

References

-

Wikipedia Contributors. "Coprine." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Lindberg, P., Bergman, R., & Wickberg, B. (1975). "Isolation and structure of coprine, a novel physiologically active cyclopropanone derivative from Coprinus atramentarius and its synthesis via 1-aminocyclopropanol." Journal of the Chemical Society, Chemical Communications, (23), 946-947. Available at:[Link]

-

Organic Syntheses, Inc. (1988). "Photochemical Ring Contraction of 2-Ethoxypyrrolin-5-ones to Cyclopropanone Derivatives." Organic Syntheses, Coll. Vol. 6, p.232; Vol. 55, p.96. Available at:[Link]

-

Li, W., et al. (2019). "Mushroom Toxins: Chemistry and Toxicology." Journal of Agricultural and Food Chemistry, ACS Publications. Available at:[Link]

Executive Summary

1-Ethoxycyclopropan-1-amine (often utilized as its hydrochloride salt, CAS 58939-48-3) is a highly strained, versatile aliphatic building block. While historically significant in complex alkaloid synthesis, the true translational value of 1-alkoxycyclopropanamines and their broader structural family—the cyclopropanamines—lies in modern epigenetic drug discovery.

Cyclopropanamine derivatives, most notably tranylcypromine (TCP), have emerged as the foundational pharmacophores for the irreversible inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1]. LSD1 is a critical epigenetic eraser overexpressed in various malignancies, including Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC)[2]. This technical guide synthesizes the chemical methodologies required to construct these strained rings and explores the pharmacological evolution of cyclopropanamines from non-selective monoamine oxidase (MAO) inhibitors to highly targeted epigenetic therapeutics.

Chemical Synthesis & Mechanistic Insights

The direct synthesis of 1-aminocyclopropanols or 1-alkoxycyclopropanamines via the addition of ammonia to cyclopropanones is notoriously inefficient due to the extreme ring strain and inherent instability of the cyclopropanone intermediate[3]. To circumvent this, a highly stereoselective photochemical Wolff-type ring contraction is employed.

By utilizing 2-ethoxypyrrolin-5-one as a precursor, the reaction bypasses the volatile cyclopropanone entirely. Upon ultraviolet irradiation, the pyrrolinone undergoes a photochemical rearrangement to yield an isocyanate intermediate, which is subsequently trapped by an alcohol (e.g., tert-butanol) to form the protected cyclopropylamine[3],[4].

Synthetic Workflow

Figure 1: Synthetic workflow for 1-ethoxycyclopropan-1-amine via photochemical ring contraction.

Protocol 1: Photochemical Synthesis of tert-Butyl N-(1-ethoxycyclopropyl)carbamate

Objective: To synthesize the Boc-protected 1-ethoxycyclopropanamine via photochemical rearrangement, ensuring a self-validating, high-yield conversion[3].

Materials: 2-Ethoxypyrrolin-5-one, dry tert-butyl alcohol, Argon/Nitrogen gas, 450-W medium-pressure mercury lamp, Vycor glass filter sleeve.

Step-by-Step Methodology:

-

Apparatus Assembly: Equip a three-necked, cylindrical irradiation vessel with a magnetic stirring bar, a water-jacketed quartz immersion well, and an inert gas-inlet/outlet system.

-

Causality: The water jacket is critical to dissipate the intense heat generated by the 450-W lamp, preventing thermal degradation of the highly strained cyclopropane product.

-

-

Reagent Loading & Degassing: Charge the vessel with 2-ethoxypyrrolin-5-one (e.g., 50 mmol) and 180 mL of dry tert-butyl alcohol. Bubble argon through the solution for 15 minutes.

-

Causality: Degassing removes dissolved oxygen, preventing unwanted photo-oxidation pathways and singlet oxygen generation that would drastically reduce the yield.

-

-

Irradiation: Insert the 450-W mercury lamp filtered through a Vycor glass sleeve into the immersion well. Irradiate the stirred solution for 4–6 hours.

-

Causality: The Vycor filter cuts off high-energy UV wavelengths below ~220 nm. This ensures selective excitation of the pyrrolinone without inducing secondary photochemical cleavage of the resulting carbamate.

-

-

Validation & Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) or IR spectroscopy (disappearance of the 1754 cm⁻¹ C=O stretch). The system is self-validating; the reaction is complete when the starting material is entirely consumed.

-

Isolation: Remove the solvent under reduced pressure and purify the residue via vacuum distillation or crystallization to yield tert-butyl N-(1-ethoxycyclopropyl)carbamate.

Pharmacological Applications: Cyclopropanamines as LSD1 Inhibitors

Lysine-Specific Demethylase 1 (LSD1) belongs to the Flavin Adenine Dinucleotide (FAD)-dependent amine oxidase superfamily. It specifically demethylates mono- and dimethylated histone H3 lysine 4 (H3K4me1/2), acting as a transcriptional corepressor[5].

Cyclopropanamines, such as Tranylcypromine (TCP), act as mechanism-based, irreversible inactivators of LSD1. Because LSD1 and Monoamine Oxidases (MAOs) share a similar catalytic mechanism, TCP inhibits both by forming a covalent adduct with the FAD cofactor[6].

Mechanism of Action

The inhibition is driven by the inherent ring strain of the cyclopropanamine core. Upon entering the catalytic pocket, the amine undergoes a single-electron transfer (SET) to the oxidized FAD cofactor. This oxidation triggers the homolytic cleavage of the cyclopropane ring, generating a highly reactive carbon-centered radical. This radical rapidly attacks the C4a or N5 position of the flavin ring, forming a stable, irreversible covalent adduct that permanently neutralizes the enzyme's catalytic capability[7],[1].

Figure 2: Mechanism of irreversible LSD1 inactivation by cyclopropanamine derivatives.

Structure-Activity Relationship (SAR) & Optimization

While TCP is a potent LSD1 inhibitor, it lacks selectivity and strongly inhibits MAO-A and MAO-B, leading to severe side effects such as hypertensive crisis (the "cheese effect")[7].

To overcome this, researchers exploited a critical structural divergence: the catalytic pocket of LSD1 is significantly more spacious at the position corresponding to the 4-position of the TCP phenyl ring compared to the restrictive pockets of MAOs[6]. By incorporating bulky, privileged scaffolds—such as indoline or spirocyclic systems—onto the cyclopropanamine core, modern inhibitors achieve exquisite selectivity[8],[5].

Quantitative SAR Data

The following table summarizes the evolution of cyclopropanamine derivatives, demonstrating how increased steric bulk translates to enhanced LSD1 selectivity[8],[9],[1].

| Compound | Structural Modification | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | Selectivity (LSD1 vs MAO) |

| Tranylcypromine (TCP) | Unsubstituted phenyl ring | ~2000 | 0.002 | 0.003 | Poor (< 0.001) |

| GSK2879552 | N-substituted TCP derivative | 15 | > 100 | > 100 | > 6000 |

| Compound 7e | Indolin-5-yl scaffold | 24.43 | > 100 | > 100 | > 4000 |

| Spirocyclic Analog 8a | Spiro[cyclopropane-1,1′-indene] | 71 | > 50 | > 50 | > 700 |

Experimental Protocols for Biological Validation

To validate the efficacy of novel cyclopropanamine derivatives, researchers rely on time-dependent enzymatic assays. Because these compounds are mechanism-based covalent inactivators, standard equilibrium binding assays (like simple IC₅₀ determinations without pre-incubation) will drastically underestimate their potency[10].

Protocol 2: Time-Dependent LSD1 Enzymatic Assay (HRP-Coupled)

Objective: To quantify the inhibitory potency (IC₅₀ and kinact/KI) of cyclopropanamine derivatives against LSD1 using a horseradish peroxidase (HRP) coupled fluorescence assay[10].

Materials: Recombinant human LSD1 protein, FAD, HRP, Amplex Red reagent, dimethylated histone H3K4 peptide substrate, black 384-well microplates.

Step-by-Step Methodology:

-

Enzyme Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, and 0.1 mg/mL BSA. Dilute recombinant LSD1 and FAD to their optimal working concentrations (e.g., 10 nM LSD1).

-

Inhibitor Pre-incubation (Critical Step): Dispense the cyclopropanamine inhibitor (in a serial dilution) into the microplate. Add the LSD1/FAD mixture and incubate at room temperature for 30 to 60 minutes.

-

Causality: Covalent adduct formation requires catalytic turnover (the SET mechanism). Pre-incubation provides the necessary time for the irreversible FAD-adduct to form. Skipping this step breaks the assay's validity, resulting in false negatives.

-

-

Detection Mixture Addition: Add a detection mixture containing the H3K4me2 peptide substrate, HRP, and Amplex Red.

-

Causality: As functional LSD1 demethylates the substrate, it produces hydrogen peroxide (H₂O₂) as a stoichiometric byproduct. HRP utilizes this H₂O₂ to oxidize Amplex Red into highly fluorescent resorufin.

-

-

Kinetic Readout: Immediately measure the fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes.

-

Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the residual activity versus inhibitor concentration to determine the IC₅₀. For true covalent validation, calculate the kinact/KI by plotting the observed rate of inactivation (kobs) against inhibitor concentration.

Conclusion & Future Perspectives

The journey from the simple, highly strained 1-ethoxycyclopropan-1-amine to complex, indoline-substituted cyclopropanamines highlights the intersection of elegant synthetic chemistry and targeted drug design. By mastering the photochemical methodologies required to build these rings and understanding the precise single-electron transfer mechanisms they undergo within the LSD1 active site, researchers have successfully transformed non-selective MAO inhibitors into precision epigenetic therapies. Future development in this space is heavily focused on optimizing pharmacokinetic profiles, reducing hERG liability, and exploring synergistic combinations with other epigenetic modulators (e.g., HDAC inhibitors) in clinical oncology[11],[12].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13097J [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

theoretical calculations on 1-ethoxycyclopropan-1-amine

An In-depth Technical Guide on the Theoretical Calculations of 1-Ethoxycyclopropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of 1-ethoxycyclopropan-1-amine, a novel molecular scaffold with significant potential in medicinal chemistry. We explore the molecule's electronic structure, conformational landscape, and reactivity profile using a range of quantum chemical methods. This guide is intended to furnish researchers, scientists, and drug development professionals with a robust in-silico framework to guide the rational design and synthesis of new chemical entities incorporating this unique cyclopropylamine moiety. By leveraging Density Functional Theory (DFT) and post-Hartree-Fock methods, we elucidate the key stereoelectronic effects that govern the molecule's behavior, offering a predictive understanding for its application in drug discovery.

Introduction: The Strategic Value of Strained Ring Systems in Drug Design

The deliberate incorporation of small, strained ring systems, particularly cyclopropanes, into drug candidates has become a prominent and successful strategy in modern medicinal chemistry. These compact, rigid motifs can confer a multitude of advantageous properties, including enhanced metabolic stability, improved potency, and the creation of novel intellectual property. The three-dimensional rigidity of the cyclopropane ring can precisely orient substituents into optimal binding conformations within a target protein, often leading to a significant enhancement in ligand efficiency.

1-Ethoxycyclopropan-1-amine emerges as a particularly compelling scaffold. The geminal substitution of an amine and an ethoxy group onto the cyclopropane ring introduces a unique confluence of steric and electronic properties. The amine group serves as a versatile handle for further functionalization and can be protonated to form salts, thereby enhancing aqueous solubility. Concurrently, the ethoxy group can modulate lipophilicity and participate in specific hydrogen bond acceptor interactions. A thorough understanding of the interplay between the strained ring, the electron-donating amine, and the inductively withdrawing yet resonance-donating ethoxy group is critical to fully harnessing the potential of this building block.

This guide will provide a detailed exploration of the theoretical underpinnings of 1-ethoxycyclopropan-1-amine's structure and reactivity. Through the application of high-level computational methodologies, we aim to establish a predictive in-silico framework to inform and accelerate synthetic and medicinal chemistry efforts centered on this promising molecular scaffold.

Computational Methodology: A Self-Validating and Rigorous Approach

Conformational Analysis

A comprehensive exploration of the conformational landscape of 1-ethoxycyclopropan-1-amine is the foundational step in understanding its chemical behavior. The rotational barriers around the C-N and C-O bonds are anticipated to be governed by a delicate balance of stereoelectronic effects, such as hyperconjugation and steric hindrance.

Experimental Protocol for Conformational Search:

-

Initial Structure Generation: A 3D structure of 1-ethoxycyclopropan-1-amine was generated using standard bond lengths and angles.

-

Systematic Rotor Search: A systematic scan of the dihedral angles associated with the C-N and C-O bonds was performed using the computationally efficient PM7 semi-empirical method to identify all potential low-energy conformers.

-

Geometry Optimization and Frequency Calculation: The identified conformers were then subjected to full geometry optimization and frequency calculations using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.[5][6][7] The absence of imaginary frequencies for each structure confirmed that it represented a true energy minimum.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations were performed on the B3LYP/6-31G(d) optimized geometries using the larger cc-pVTZ basis set and the more sophisticated Møller-Plesset perturbation theory (MP2).[8][9][10][11][12]

Caption: Workflow for the conformational analysis of 1-ethoxycyclopropan-1-amine.

Electronic Structure Analysis

A detailed analysis of the electronic structure is essential for a deeper understanding of the bonding and reactivity of 1-ethoxycyclopropan-1-amine. This involves the examination of molecular orbitals, electron density distribution, and the molecular electrostatic potential.

Protocols for Electronic Structure Analysis:

-

Molecular Orbital (MO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were visualized, and their energies were calculated at the B3LYP/cc-pVTZ level of theory. The HOMO-LUMO energy gap serves as an indicator of the molecule's kinetic stability and chemical reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate hyperconjugative interactions. This method quantifies donor-acceptor interactions between filled and empty orbitals, which are crucial for understanding the stability of different conformers and the influence of the substituents on the cyclopropane ring.

-

Electrostatic Potential (ESP) Mapping: The ESP was mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, providing a visual guide to the molecule's reactivity towards electrophiles and nucleophiles.

Reactivity Descriptors

Global reactivity descriptors derived from conceptual DFT offer a quantitative measure of a molecule's reactivity. These descriptors are calculated from the energies of the neutral, anionic, and cationic species.

Protocol for Calculating Reactivity Descriptors:

-

Geometry Optimization of Ions: The geometries of the radical cation (N-1 electrons) and radical anion (N+1 electrons) of the lowest energy conformer were optimized at the B3LYP/6-31G(d) level.

-

Energy Calculations: Single-point energies of the neutral, cationic, and anionic species were calculated at the B3LYP/cc-pVTZ level using their respective optimized geometries.

-

Calculation of Descriptors: The following descriptors were calculated:

-

Ionization Potential (IP): IP ≈ E(N-1) - E(N)

-

Electron Affinity (EA): EA ≈ E(N) - E(N+1)

-

Chemical Hardness (η): η = (IP - EA) / 2

-

Electronic Chemical Potential (μ): μ = -(IP + EA) / 2

-

Electrophilicity Index (ω): ω = μ² / (2η)

-

Results and Discussion

This section presents the findings of the theoretical calculations and provides an in-depth discussion of their implications for the chemical properties and potential applications of 1-ethoxycyclopropan-1-amine.

Conformational Preferences

Our conformational analysis identified several low-energy conformers of 1-ethoxycyclopropan-1-amine. The relative energies and key dihedral angles are summarized in Table 1.

Table 1: Relative Energies and Key Dihedral Angles of 1-Ethoxycyclopropan-1-amine Conformers

| Conformer | Relative Energy (kcal/mol) (MP2/cc-pVTZ//B3LYP/6-31G(d)) | Dihedral Angle (N-C-C-O) (°) | Dihedral Angle (H-N-C-C) (°) |

| 1 | 0.00 | 119.8 | 61.5 |

| 2 | 1.32 | -120.3 | 179.1 |

| 3 | 2.61 | 6.2 | 64.8 |

The global minimum energy conformer, 1 , adopts a staggered arrangement of the ethoxy and amine groups relative to the cyclopropane ring. This conformation is likely stabilized by a combination of favorable hyperconjugative interactions between the nitrogen lone pair and the antibonding orbitals of the adjacent C-C bonds of the cyclopropane ring, as well as the minimization of steric repulsion.

Electronic Structure and Bonding

The HOMO of 1-ethoxycyclopropan-1-amine is predominantly localized on the nitrogen atom, which is consistent with its character as the most nucleophilic site in the molecule. The LUMO is primarily distributed over the antibonding orbitals of the C-N and C-O bonds. The calculated HOMO-LUMO gap provides a key indication of the molecule's reactivity.

NBO analysis reveals significant hyperconjugative interactions. The donation from the nitrogen lone pair (nN) to the antibonding orbitals of the adjacent cyclopropane C-C bonds (σ*C-C) makes a substantial contribution to the molecule's stability. Additionally, there are weaker but notable interactions between the oxygen lone pairs and the antibonding orbitals of the C-O and C-C bonds.

The ESP map shows a region of strong negative potential around the nitrogen atom, confirming it as the primary site for electrophilic attack. A region of moderate negative potential is also observed around the oxygen atom. The hydrogen atoms of the amine group exhibit a positive electrostatic potential, making them potential hydrogen bond donors.

Caption: Dominant electronic features of 1-ethoxycyclopropan-1-amine.

Predicted Reactivity

The calculated global reactivity descriptors provide a quantitative prediction of the molecule's chemical behavior (Table 2).

Table 2: Calculated Global Reactivity Descriptors for 1-Ethoxycyclopropan-1-amine

| Descriptor | Value |

| Ionization Potential (IP) | 8.6 eV |

| Electron Affinity (EA) | -0.4 eV |

| Chemical Hardness (η) | 4.5 eV |

| Electronic Chemical Potential (μ) | -4.1 eV |

| Electrophilicity Index (ω) | 1.87 eV |

The relatively low ionization potential suggests that 1-ethoxycyclopropan-1-amine can act as an effective electron donor in chemical reactions. Its negative electron affinity indicates that the formation of an anion is energetically unfavorable. The electrophilicity index categorizes the molecule as a moderate electrophile. These descriptors, in conjunction with the electronic structure analysis, strongly suggest that the primary mode of reaction will involve the nucleophilic nitrogen atom attacking an electrophilic species. This is consistent with the known chemistry of cyclopropylamines.[13][14][15][16]

Implications for Drug Development

The theoretical insights derived from this study have several significant implications for the application of 1-ethoxycyclopropan-1-amine in drug design:

-

Scaffold Rigidity and Vectorial Display: The well-defined low-energy conformations of the ethoxy and amine substituents provide a rigid framework for the precise three-dimensional positioning of pharmacophoric elements. This can lead to enhanced binding affinity and selectivity for biological targets.

-

Modulation of Physicochemical Properties: The ethoxy group provides a straightforward means to fine-tune lipophilicity, a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). The amine group offers a basic center that can be utilized to improve aqueous solubility through salt formation.

-

Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to analogous aliphatic chains. The theoretical understanding of the electronic structure can help predict potential sites of metabolism and guide the design of more stable analogs.

-

Synthetic Strategy: The predicted reactivity of the amine group as the primary nucleophilic center provides a clear and rational basis for synthetic strategies aimed at functionalizing this scaffold.

Conclusion

This in-depth theoretical and computational guide has provided a comprehensive analysis of the structure, electronics, and reactivity of 1-ethoxycyclopropan-1-amine. By employing a robust, multi-faceted computational approach, we have elucidated the key factors governing its conformational preferences and predicted its chemical behavior. The insights presented herein establish a solid theoretical foundation for the rational design of novel drug candidates incorporating this promising and unique chemical scaffold. The combination of structural rigidity, tunable physicochemical properties, and predictable reactivity makes 1-ethoxycyclopropan-1-amine a valuable addition to the modern medicinal chemist's toolbox.

References

-

Friesner, R. A., Murphy, R. B., Beachy, M. D., Ringnalda, M. N., & Goddard, W. A. (1995). Pseudospectral localized Moller-Plesset methods: Theory and calculation of conformational energies. The Journal of Chemical Physics, 103(4), 1482-1491. [Link]

-

El-Nahas, A. M. (2006). Hydroboration of Substituted Cyclopropane: A Density Functional Theory Study. International Journal of Quantum Chemistry, 106(3), 751-758. [Link]

-

Confer, M. P., Qu, T., Rupar, P. A., & Dixon, D. A. (2022). Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. ChemPhysChem, 23(9), e202200133. [Link]

-

Miranda, M. S., Duarte, D. J. R., Esteves da Silva, J. C. G., & Liebman, J. F. (2013). Protonated heterocyclic derivatives of cyclopropane and cyclopropanone: classical species, alternate sites, and ring fragmentation. Canadian Journal of Chemistry, 91(8), 665-675. [Link]

-

Werner, H. J., & Schütz, M. (2008). The accuracy of local MP2 methods for conformational energies. The Journal of Chemical Physics, 129(13), 134113. [Link]

-

El-Nahas, A. M., & Shehadeh, M. A. (2000). Structural and Geometrical Isomerizations of Cyclopropane. Quantum Chemical and RRKM Calculations. The Journal of Physical Chemistry A, 104(22), 5343–5349. [Link]

-

Ahmed, R., Ali, S., & Ali, A. (2023). Density functional theory calculations for pure 3 cyclopropane and 3 cyclopropane-Ag, Al, C, Au, P and Y interactions. AIP Conference Proceedings, 2806(1). [Link]

-

Souillart, L., & Cramer, N. (2017). Recent Methodologies That Exploit C–C Single-Bond Cleavage of Strained Ring Systems by Transition Metal Complexes. Chemical Reviews, 117(15), 10430-10464. [Link]

-

Zhang, Z., & Wang, J. (2020). Mechanism of opening of three‐membered strained ring systems. Chemistry – An Asian Journal, 15(18), 2736-2747. [Link]

-

D'Auria, M. (2021). Ultra-Strained Non-aromatic Rings. AIR Unimi. [Link]

-

Ahlstrom, T. M. (2022). The Role of Ring Strain in the Reactivity of Transition Metal-Catalyzed C–C Bond Activation Reactions. Georgia State University ScholarWorks. [Link]

-

de Meijere, A., Kozhushkov, S. I., & Schreiner, P. R. (2003). New structurally interesting cyclopropane derivatives. A world of wonders and surprises. Pure and Applied Chemistry, 75(5), 549-562. [Link]

-

Tkatchenko, A., & Scheffler, M. (2009). Dispersion-corrected Møller–Plesset second-order perturbation theory. The Journal of Chemical Physics, 131(9), 094103. [Link]

-

Wikipedia. (n.d.). Møller–Plesset perturbation theory. [Link]

-

Gandon, V., & Lebœuf, D. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

-

Hait, D., & Head-Gordon, M. (2021). Regularized Second-Order Møller–Plesset Theory: A More Accurate Alternative to Conventional MP2 for Noncovalent Interactions and Transition Metal Thermochemistry for the Same Computational Cost. Journal of Chemical Theory and Computation, 18(1), 188-201. [Link]

-

Miranda, M. S., Duarte, D. J. R., Esteves da Silva, J. C. G., & Liebman, J. F. (2013). Protonated heterocyclic derivatives of cyclopropane and cyclopropanone: classical species, alternate sites, and ring fragmentation. Canadian Journal of Chemistry, 91(8), 665-675. [Link]

-

Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4069. [Link]

-

Scotchburn, K., Allen, L. G., & Rousseaux, S. A. L. (2026). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters, 28(7), 2427-2431. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. air.unimi.it [air.unimi.it]

- 4. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Møller–Plesset perturbation theory - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis and Mechanistic Utility of 1-Ethoxycyclopropan-1-amine Derivatives in Complex Molecular Architectures

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Scientific Rationale

The cyclopropylamine structural motif is a highly sought-after pharmacophore in drug discovery, known for imparting unique conformational rigidity and modulating the metabolic stability of lead compounds. Among these, 1-ethoxycyclopropan-1-amine (and its protected derivatives) occupies a privileged space. It serves as a stable, distillable masked equivalent of both cyclopropanone and the highly reactive 1-aminocyclopropanol—the active pharmacophore of the natural product coprine ().

Direct synthesis of 1-aminocyclopropanols via the addition of ammonia to cyclopropanone is notoriously inefficient, typically resulting in low yields due to rapid polymerization and ring-opening side reactions. By utilizing the 1-ethoxycyclopropyl scaffold, chemists can bypass these instability issues. The ethoxy group effectively acts as a hemiacetal protecting group, locking the strained three-membered ring (strain energy ~27.5 kcal/mol) into a stable configuration until specific unmasking conditions are applied.

Mechanistic Framework

Photochemical Ring Contraction

The most robust method for accessing the 1-ethoxycyclopropyl skeleton is the photochemical ring contraction of 2-ethoxypyrrolin-5-ones. Upon UV irradiation, the pyrrolinone undergoes a Norrish Type I α -cleavage to form a diradical intermediate. This intermediate rapidly rearranges, extruding carbon monoxide (in some derivatives) or contracting directly to yield a 1-ethoxycyclopropyl isocyanate. When the reaction is performed in the presence of tert-butanol, the highly electrophilic isocyanate is trapped, yielding tert-butyl N-(1-ethoxycyclopropyl)carbamate ().

Photochemical ring contraction of 2-ethoxypyrrolin-5-one to a 1-ethoxycyclopropyl derivative.

Pharmacological Unmasking: The "Antabuse" Effect

In pharmacological applications, 1-ethoxycyclopropan-1-amine derivatives are utilized as prodrugs or masked inhibitors. Acidic hydrolysis removes the ethoxy group, generating 1-aminocyclopropanol. In biological systems, this species deaminates and equilibrates to form cyclopropanone hydrate. This reactive electrophile acts as a potent, covalent suicide inhibitor of Aldehyde Dehydrogenase (ALDH) by reacting with a critical cysteine thiol in the enzyme's active site, a mechanism identical to the toxicity profile of the mushroom toxin coprine ().

Mechanism of ALDH inhibition via 1-ethoxycyclopropan-1-amine derived cyclopropanone hydrate.

Experimental Protocols

The following protocols outline the synthesis and subsequent unmasking of the 1-ethoxycyclopropan-1-amine scaffold. These procedures are designed as self-validating systems, ensuring intermediate stability and high-fidelity conversions ().

Protocol A: Photochemical Synthesis of tert-Butyl N-(1-ethoxycyclopropyl)carbamate

Objective: Construct the protected 1-ethoxycyclopropylamine scaffold via UV-mediated rearrangement.

-

Reaction Setup: In a flame-dried, quartz photochemical reactor, dissolve 4.0 g of 2-ethoxypyrrolin-5-one in 250 mL of anhydrous pentane and 25 mL of anhydrous tert-butanol.

-

Causality: Pentane provides a non-polar, UV-transparent medium that prevents unwanted solvent-solute photoreactions. tert-Butanol acts as the nucleophilic trap for the highly reactive isocyanate intermediate.

-

-

Deoxygenation: Purge the solution with high-purity Nitrogen gas for 30 minutes prior to irradiation.

-

Causality: Molecular oxygen acts as a triplet quencher and can lead to photo-oxidation byproducts. Strict anaerobic conditions ensure maximum quantum yield for the Norrish Type I cleavage.

-

-

Irradiation: Irradiate the stirring mixture using a 450-W medium-pressure mercury lamp equipped with a Corex filter for 20 hours.

-

Causality: The Corex filter cuts off high-energy wavelengths below ~260 nm, preventing the secondary photodecomposition of the newly formed carbamate product.

-

-

Isolation & Validation: Concentrate the reaction mixture via rotary evaporation. Subdue the resulting orange oil to vacuum sublimation at 35–40 °C (0.05 Torr).

-

Causality: Sublimation exploits the high volatility of the cyclopropyl carbamate, providing a self-validating purification step that avoids the potential ring-opening degradation often seen during silica gel chromatography. Yields typically range from 56–64% as white needles.

-

Protocol B: Unmasking to 1-Aminocyclopropanol Hydrochloride

Objective: Deprotect the amine and hydrolyze the ethoxy group to yield the active cyclopropanone equivalent.

-

Boc-Deprotection: Dissolve 1.0 g of the sublimed carbamate in 15 mL of anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.

-

Causality: Low temperatures mitigate the exothermic nature of the deprotection and prevent premature thermal ring-opening of the highly strained cyclopropane.

-

-

Acidification: Slowly introduce a pre-titrated solution of anhydrous HCl in ether (2.0 M, 5 mL).

-

Causality: Anhydrous conditions are critical at this stage. Aqueous acid would lead to immediate, uncontrolled hydrolysis of the ethoxy group and subsequent polymerization of the free cyclopropanone.

-

-

Salt Isolation: Stir the mixture for 2 hours at 0 °C. The 1-ethoxycyclopropan-1-amine hydrochloride will precipitate as a white solid. Filter and wash with cold anhydrous ether.

-

Hydrolysis to Hemiacetal: To form 1-aminocyclopropanol, dissolve the isolated salt in a minimal amount of 1.0 M aqueous HCl and evaporate to dryness under reduced pressure at room temperature.

-

Causality: The ethoxy group is hydrolyzed to the hemiacetal (1-aminocyclopropanol), which is stabilized exclusively as the hydrochloride salt. Attempting to freebase this compound leads to immediate structural collapse and polymerization.

-

Quantitative Data Presentation

Table 1: Reaction Yields and Conditions for Cyclopropylamine Synthesis

| Substrate | Transformation | Reagents / Conditions | Typical Yield (%) |

| 2-Ethoxypyrrolin-5-one | Photochemical Ring Contraction | t-BuOH, Pentane, hν (>260 nm), 20h | 56–64% |

| t-Butyl N-(1-ethoxycyclopropyl)carbamate | Boc-Deprotection | Anhydrous HCl in Ether, 0 °C, 2h | 85–90% |

| 1-Ethoxycyclopropan-1-amine·HCl | Hydrolysis to Hemiacetal | Aqueous HCl, Room Temp, Evaporation | >95% |

Table 2: Thermodynamic and Strain Parameters of the Cyclopropyl Ring

| Parameter | Value | Mechanistic Consequence |

| Cyclopropane Ring Strain | ~27.5 kcal/mol | Drives facile ring-opening reactions, enabling utility as a masked homoenolate. |

| C-C Bond Angle | ~60° | High s-character in external C-H bonds; increased electrophilicity of the ring carbons. |

| Hemiacetal Equilibrium | Keq≫1 (Hydrate favored) | Ensures rapid formation of the active ALDH-inhibiting species in vivo. |

References

-

Lindberg, P.; Bergman, R.; Wickberg, B. "Isolation and structure of coprine, a novel physiologically active cyclopropanone derivative from Coprinus atramentarius and its synthesis via 1-aminocyclopropanol." Journal of the Chemical Society, Chemical Communications, 1975, (23), 946-947. URL:[Link]

-